Proanthocyanidin A1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

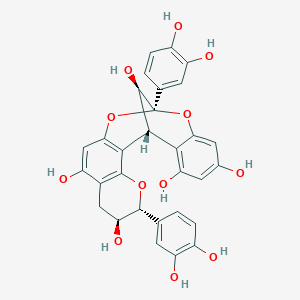

Proanthocyanidin A1 is a type of proanthocyanidin, which are polyphenolic compounds found abundantly in plants. These compounds are known for their antioxidant properties and are widely distributed in fruits, vegetables, nuts, seeds, flowers, and bark. This compound, in particular, is a dimeric form of proanthocyanidin, composed of two flavan-3-ol units linked by an interflavan bond. It is known for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A1 typically involves the condensation of flavan-3-ol units. One common method is the oxidative coupling of catechin or epicatechin monomers. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like ferric chloride. The reaction conditions often include an aqueous or alcoholic solvent, with the pH adjusted to slightly acidic conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as grape seeds, pine bark, or other plant materials rich in proanthocyanidins. The extraction process typically uses solvents like ethanol or acetone, followed by purification steps such as column chromatography to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ferric chloride, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.

Major Products:

Oxidation: Quinones, oxidized flavan-3-ol derivatives.

Reduction: Reduced flavan-3-ol units.

Substitution: Acylated or alkylated proanthocyanidin derivatives.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Proanthocyanidin A1 exhibits significant antioxidant and anti-inflammatory effects, which are crucial in preventing chronic diseases such as cancer and cardiovascular diseases.

- Mechanisms of Action : Proanthocyanidins act by scavenging free radicals and modulating inflammatory pathways. They have been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro and in vivo studies .

- Case Study : A study demonstrated that grape seed extract, rich in proanthocyanidins, reduced markers of oxidative stress and inflammation in patients with moderate hyperlipidemia, indicating its potential as a dietary intervention for cardiovascular health .

Cancer Prevention and Treatment

This compound has been investigated for its role in cancer prevention and treatment through various mechanisms.

- Inhibition of Tumor Growth : Research indicates that proanthocyanidins can inhibit angiogenesis, a critical process in tumor growth. They suppress vascular endothelial growth factor (VEGF) signaling pathways, which are essential for new blood vessel formation in tumors .

- Clinical Trials : A randomized trial involving lung cancer patients showed that proanthocyanidin-enriched formulations could reduce tumor proliferation markers significantly .

Cardiovascular Health

The cardiovascular benefits of this compound are well-documented, particularly concerning lipid metabolism and platelet function.

- Mechanisms : Proanthocyanidins enhance endothelial function and improve lipid profiles by increasing high-density lipoprotein cholesterol levels. They also exhibit anti-atherogenic properties by reducing low-density lipoprotein oxidation .

- Case Study : In a clinical trial, administration of grape seed extract containing proanthocyanidins improved paraoxonase activity in patients with hyperlipidemia, suggesting enhanced cardiovascular protection .

Thrombocytopenia Treatment

This compound has shown promise in treating chemotherapy-induced thrombocytopenia (CIT), a common side effect of cancer treatments.

- Mechanism of Action : this compound promotes megakaryocyte proliferation via the JAK2/STAT3 signaling pathway, thereby enhancing platelet production .

- Research Findings : In a study involving carboplatin-treated mice, oral administration of this compound significantly improved platelet counts, showcasing its therapeutic potential against CIT .

Metabolic Disorders

This compound has been linked to beneficial effects on metabolic disorders such as diabetes and obesity.

- Impact on Glucose Metabolism : Studies indicate that proanthocyanidins can enhance insulin sensitivity and reduce blood glucose levels by modulating pancreatic enzyme activity .

- Case Study : In vitro experiments demonstrated that proanthocyanidin-rich extracts inhibited pancreatic α-amylase activity, suggesting potential applications in managing postprandial glucose spikes .

Nutraceutical Applications

Given its wide range of health benefits, this compound is being explored as a nutraceutical ingredient.

- Formulations : this compound is incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases due to its antioxidant properties.

- Market Trends : The growing consumer awareness regarding the health benefits of natural compounds has led to an increased demand for products containing proanthocyanidins, particularly from grape seed and cocoa sources.

Mécanisme D'action

Proanthocyanidin A1 is similar to other proanthocyanidins, such as proanthocyanidin B1, B2, and C1. it is unique in its specific dimeric structure and the types of biological activities it exhibits. For example, proanthocyanidin B2 is another dimeric proanthocyanidin but differs in the specific linkage between the flavan-3-ol units . Other similar compounds include catechin, epicatechin, and their gallate derivatives, which share similar antioxidant properties but differ in their specific molecular structures and biological activities .

Comparaison Avec Des Composés Similaires

- Proanthocyanidin B1

- Proanthocyanidin B2

- Proanthocyanidin C1

- Catechin

- Epicatechin

- Epicatechin gallate

Activité Biologique

Proanthocyanidin A1 (PS-1) is a specific type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and potential health benefits, including anti-inflammatory, cardioprotective, and anticancer effects. Recent studies have focused on PS-1's biological activity, particularly its role in promoting platelet production and its mechanisms of action in various biological systems.

This compound has been shown to enhance the proliferation and differentiation of megakaryocytes (MKs), the precursor cells for platelets. This effect is particularly significant in the context of chemotherapy-induced thrombocytopenia (CIT), a condition characterized by low platelet counts due to chemotherapy treatments.

- Key Findings :

- PS-1 promotes MK proliferation with an effective concentration (EC50) of 8.58 μM.

- It induces differentiation in Dami cells (a megakaryocyte cell line) in a dose- and time-dependent manner.

- PS-1 binds directly to Janus Kinase 2 (JAK2), activating the JAK2/STAT3 signaling pathway, which is crucial for its platelet-enhancing effects. The binding affinity (KD) for JAK2 is reported at 2.06 μM, with an EC50 for activation at 0.66 μM .

In Vivo Studies

In animal models, oral administration of PS-1 at doses of 25 or 50 mg/kg significantly improved platelet counts in mice subjected to carboplatin-induced CIT. The efficacy was confirmed to be JAK2-dependent, as the use of a JAK2 inhibitor (AG490) inhibited the platelet-enhancing effects of PS-1 .

Comparative Biological Activity

The biological activity of proanthocyanidins, including PS-1, can vary significantly based on their polymerization degree (mDP). Studies indicate that proanthocyanidins with medium mDP exhibit enhanced anti-inflammatory properties compared to those with low or high mDP. This suggests that the structural characteristics of proanthocyanidins influence their biological functions .

| Proanthocyanidin Type | Mean Degree of Polymerization (mDP) | Biological Activity |

|---|---|---|

| This compound | Medium (9.1) | High anti-inflammatory activity |

| Proanthocyanidin B2 | Low (2.6) | Low activity |

| Proanthocyanidin C1 | High (12.3) | Reduced activity |

Cardiovascular Health

Proanthocyanidins, including PS-1, have been linked to cardiovascular health benefits due to their ability to modulate lipid metabolism and reduce oxidative stress. They inhibit key enzymes involved in lipid digestion and absorption, which can help manage conditions like hyperlipidemia .

Anticancer Properties

Research indicates that proanthocyanidins can inhibit cancer cell proliferation and induce apoptosis through various mechanisms:

- Inhibition of angiogenesis : Proanthocyanidins suppress the expression of vascular endothelial growth factor (VEGF), crucial for tumor growth.

- Regulation of inflammatory pathways : They modulate inflammatory cytokine responses by inhibiting pathways such as NF-κB and MAPK, which are involved in cancer progression .

Case Studies

Several clinical trials have explored the effects of proanthocyanidins on health outcomes:

- Chemotherapy-Induced Thrombocytopenia : A study demonstrated that PS-1 significantly improved platelet counts in patients undergoing chemotherapy, highlighting its potential as a therapeutic agent against CIT.

- Cardiovascular Disease Prevention : In a randomized controlled trial, participants consuming proanthocyanidin-rich grape seed extract showed reduced blood pressure and improved endothelial function over 12 weeks.

Q & A

Basic Research Questions

Q. How can researchers optimize extraction protocols for Proanthocyanidin A1 from plant sources?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and extraction time. For hydrophilic proanthocyanidins, hot water or ethanol (70–80% v/v) is optimal, as demonstrated in pine needle extracts, where hot water yielded 30.54 mg/g . Response Surface Methodology (RSM) with Box-Behnken designs can model interactions between variables (e.g., temperature, solvent ratio) and predict optimal conditions. For example, ultrasound-microwave-assisted extraction reduced time and improved yield in grape seeds . Validate protocols using HPLC or spectrophotometry (e.g., butanol-HCl assay at 550 nm) to quantify yields .

Q. What analytical methods are reliable for quantifying this compound in biological samples?

- Methodological Answer : Use HPLC with UV detection for specificity, especially when distinguishing this compound from isomers or polymers . For bulk quantification, the butanol-HCl method measures total proanthocyanidins via acid-catalyzed cleavage, producing anthocyanidins detectable at 550 nm . Normalize data using purified standards (e.g., from brown cotton fiber) and include triplicate technical replicates to account for variability . For structural confirmation, combine NMR (e.g., HSQC for spin systems) and mass spectrometry .

Q. How do researchers ensure reproducibility in this compound bioactivity assays?

- Methodological Answer : Standardize cell lines (e.g., RBL-213 for allergy studies) and pre-treat with this compound to assess inhibition of PKC or calcium influx . For antimicrobial studies, control laser parameters (405 nm wavelength, 1 mg/mL concentration) and quantify reactive oxygen species (ROS) via electron spin resonance (ESR) . Include negative controls (e.g., non-irradiated samples) and validate findings with ≥3 biological replicates .

Advanced Research Questions

Q. What mechanisms underlie this compound’s inhibition of immunoglobulin production in immune responses?

- Methodological Answer : In murine models, administer this compound orally (e.g., 10 mg/kg/day) post-ovalbumin sensitization and measure serum IgE/IgG1 via ELISA . To dissect molecular pathways, use Western blotting to assess PKC phosphorylation or calcium channel activity in mast cells . Compare results to PKC inhibitors (e.g., GF109203X) to confirm specificity. Note that solubility in DMSO (~173 mM) may require dilution in PBS to avoid cytotoxicity .

Q. How can conflicting data on this compound’s ROS-dependent bactericidal effects be resolved?

- Methodological Answer : Contradictions may arise from variable ROS measurement techniques. Use ESR to directly detect hydroxyl radicals (•OH), superoxide (•O₂⁻), and hydrogen peroxide (H₂O₂) in irradiated samples, correlating their yields with bacterial log-reduction . Control for proanthocyanidin autoxidation by including dark controls. Statistical tools like ANOVA can identify significant dependencies on concentration, irradiation time, and power .

Q. What challenges exist in synthesizing this compound with correct stereochemistry?

- Methodological Answer : Synthesis requires regioselective coupling of flavan-3-ol monomers (e.g., catechin/epicatechin). Challenges include avoiding racemization during acid-catalyzed condensation and isolating intermediates . Use chiral chromatography or circular dichroism to verify stereochemistry. NMR dereplication (e.g., HSQC for C-H correlations) and dynamic equilibrium studies can identify rotamers or isomers .

Q. How does this compound interact with dentin collagen to prevent matrix degradation?

- Methodological Answer : Apply 10% proanthocyanidin gel to demineralized dentin and measure matrix stability via profilometry (wear depth) and ELISA (cross-linked collagen peptides) . Compare to glutaraldehyde-treated controls. For mechanistic insights, use FTIR to analyze collagen-proanthocyanidin hydrogen bonding or molecular docking simulations to predict binding sites .

Q. Methodological Considerations

- Statistical Analysis : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in quantification studies .

- Data Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols in supplements and citing prior methods for known compounds .

- Ethical Reporting : Disclose funding sources and conflicts of interest, particularly in studies involving human-derived samples .

Propriétés

Numéro CAS |

103883-03-0 |

|---|---|

Formule moléculaire |

C30H24O12 |

Poids moléculaire |

576.5 g/mol |

Nom IUPAC |

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |

Clé InChI |

NSEWTSAADLNHNH-NINJZYSQSA-N |

SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Apparence |

Brown powder |

melting_point |

300 °C |

Description physique |

Solid |

Synonymes |

proanthocyanidin A-1 proanthocyanidin A1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.